(2-tert-butylphenyl)(4-chlorophenyl)methanamine
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Overview
Description
(2-tert-butylphenyl)(4-chlorophenyl)methanamine is an organic compound that features a methanamine group attached to a 2-tert-butylphenyl and a 4-chlorophenyl group
Scientific Research Applications
(2-tert-butylphenyl)(4-chlorophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
While specific safety data for “(2-Tert-butylphenyl)-(4-chlorophenyl)methanamine” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, “tert-Butyl acrylate” is classified as a flammable liquid and vapor, and it’s harmful if swallowed or in contact with skin .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Based on its structure, it might be involved in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds have been shown to have various biological effects, such as antioxidant activity .
Action Environment
The action, efficacy, and stability of (2-Tert-butylphenyl)-(4-chlorophenyl)methanamine can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, the compound’s reactivity might be affected by the pH of the environment, with different pH levels favoring different reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butylphenyl)(4-chlorophenyl)methanamine typically involves the reaction of 2-tert-butylphenylamine with 4-chlorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butylphenyl)(4-chlorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylmethanamines.
Comparison with Similar Compounds
Similar Compounds
- (2-Tert-butylphenyl)-(4-fluorophenyl)methanamine
- (2-Tert-butylphenyl)-(4-bromophenyl)methanamine
- (2-Tert-butylphenyl)-(4-methylphenyl)methanamine
Uniqueness
(2-tert-butylphenyl)(4-chlorophenyl)methanamine is unique due to the presence of both tert-butyl and chlorophenyl groups, which confer distinct chemical and physical properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability, while the chlorophenyl group introduces electron-withdrawing effects, influencing its chemical behavior in various reactions.
Properties
IUPAC Name |
(2-tert-butylphenyl)-(4-chlorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN/c1-17(2,3)15-7-5-4-6-14(15)16(19)12-8-10-13(18)11-9-12/h4-11,16H,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPFGRRTBSGFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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